![molecular formula C10H11N3S2 B2357155 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 380191-00-4](/img/structure/B2357155.png)

5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

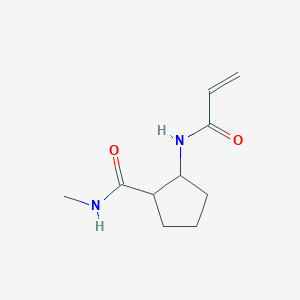

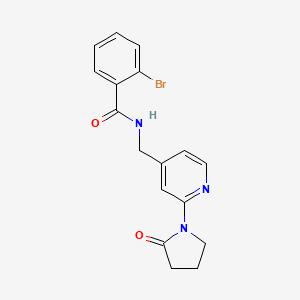

“5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Wissenschaftliche Forschungsanwendungen

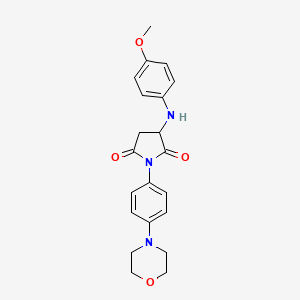

Anticancer Applications

Thiadiazole derivatives, including “5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol”, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . They have been shown to have potential anticancer effects on various cell lines, including LoVo and MCF-7 cancer lines . The assays included cell viability, proliferation, apoptosis, and cell cycle analysis to assess the compounds’ effects on cancer cell growth and survival .

Antimicrobial Applications

1,3,4-Thiadiazole derivatives have been synthesized and tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Anti-convulsant Applications

“5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” has been used to prepare new amines exhibiting anti-convulsant activity .

Anti-inflammatory Applications

It was also identified that three derivatives have conceded the adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h .

Use in Friction Units

This compound has found limited use for smooth engine operation in heavily loaded friction units, when strong protection of the metal surface by creation of a boundary layer is required .

Wirkmechanismus

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity .

Eigenschaften

IUPAC Name |

5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-6-3-4-8(5-7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCSODFVQZANEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNC(=S)S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)